molecular formula C20H23N5O2S B2914382 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 878698-36-3

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2914382
CAS No.: 878698-36-3
M. Wt: 397.5
InChI Key: VWAHJUUDQQLYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a tetrazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom, is particularly notable. Tetrazoles are known for their high nitrogen content and can exhibit a range of interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring might undergo reactions typical of aromatic heterocycles, while the thioether and acetamide groups could be involved in various nucleophilic or electrophilic substitution reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it exhibits interesting biological activity, it could be studied further as a potential pharmaceutical compound .

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHJUUDQQLYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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